molecular formula C5H4FNO2S B12952383 3-Fluoropyridine-2-sulfinic acid

3-Fluoropyridine-2-sulfinic acid

Cat. No.: B12952383
M. Wt: 161.16 g/mol
InChI Key: RTEGCBDPXKKKJT-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-sulfinic acid is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both a fluorine atom and a sulfinic acid group on the pyridine ring imparts distinct reactivity and stability characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent such as hydrofluoric acid or a fluoride salt under controlled conditions . The sulfinic acid group can be introduced through oxidation reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of 3-Fluoropyridine-2-sulfinic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and binding affinity. The sulfinic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropyridine-2-sulfinic acid is unique due to the specific positioning of the fluorine atom and the sulfinic acid group on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the fluorine atom also enhances its potential for use in various applications, including pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

3-fluoropyridine-2-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9)

InChI Key

RTEGCBDPXKKKJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)O)F

Origin of Product

United States

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